6-Chloropyrazolo[1,5-a]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-3-8-6-1-2-9-10(6)4-5/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXQOIGAJJUUNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2024538-64-3 | |
| Record name | 6-chloropyrazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular Recognition and Biological Target Interactions of Pyrazolo 1,5 a Pyrimidine Derivatives
Enzymatic Inhibition Profiles
Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have demonstrated a broad range of enzymatic inhibition profiles, primarily targeting protein kinases, which are crucial regulators of cellular signaling pathways. nih.govrsc.org Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention. nih.gov The versatility of the pyrazolo[1,5-a]pyrimidine core has been exploited to generate inhibitors against several kinase families. nih.govnih.gov
Protein Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established framework for the design of potent protein kinase inhibitors. nih.govrsc.org These compounds often function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the transfer of a phosphate (B84403) group to its substrate. nih.gov The nitrogen atoms within the fused ring system are crucial for forming hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. nih.gov
The development of pyrazolo[1,5-a]pyrimidine-based inhibitors has been advanced through various synthetic strategies, including cyclization, condensation, and palladium-catalyzed cross-coupling reactions. nih.govrsc.org These methods allow for the introduction of diverse functional groups at different positions of the scaffold, enabling extensive structure-activity relationship (SAR) studies. nih.gov These studies have been instrumental in optimizing the potency and selectivity of these inhibitors against specific protein kinases. For instance, modifications at the C3, C5, C6, and C7 positions have been shown to significantly influence their inhibitory activity and selectivity profile. nih.gov
Specific Kinase Families and Their Modulation by Pyrazolo[1,5-a]pyrimidines
The adaptability of the pyrazolo[1,5-a]pyrimidine scaffold has enabled the development of inhibitors targeting specific kinase families with high potency and, in some cases, selectivity.
Casein Kinase 2 (CK2) is a serine/threonine kinase that is constitutively active and plays a role in a wide array of cellular processes, including cell proliferation, apoptosis, and transcription. biorxiv.orgnih.gov Its dysregulation has been linked to the development of cancer, making it a compelling therapeutic target. biorxiv.orgnih.gov The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop potent and selective inhibitors of CK2. biorxiv.orgnih.gov
Optimization of this scaffold, including macrocyclization, has led to compounds with high in vitro potency for CK2. biorxiv.orgnih.gov For example, the introduction of a tetrazole group at the C6 position of the pyrazolo[1,5-a]pyrimidine core has yielded potent CK2 inhibitors. mdpi.com One such derivative, 3-phenyl-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine, exhibited an IC50 of 45 nM. mdpi.com Further studies have shown that substituents at the C2 and C3 positions also influence the inhibitory potency against CK2. mdpi.com
Table 1: Inhibition of CK2 by Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | R1 | R2 | IC50 (µM) |
|---|---|---|---|
| 5f | H | 4-Cl-Ph | 1.8 |
| 5h | H | 4-Br-Ph | 2.1 |
| 5k | H | 4-CF3-Ph | 1.7 |
| 5l | H | 3-NO2-Ph | 2.4 |
| 6e | Me | 4-MeO-Ph | 14.1 |
| Staurosporine | 1.1 |
Data sourced from a study on 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines as CK2 inhibitors. mdpi.com
Pim-1 kinase is a serine/threonine kinase involved in cell survival and proliferation, and its overexpression is associated with several types of cancer. Pyrazolo[1,5-a]pyrimidines have been identified as inhibitors of Pim-1 kinase. biorxiv.org While the primary focus of some studies has been on optimizing these scaffolds for other kinases like CK2, the initial screening often reveals inhibitory activity against a panel of kinases, including Pim-1. biorxiv.org This highlights the potential of the pyrazolo[1,5-a]pyrimidine core to be adapted for Pim-1 inhibition, although detailed SAR studies specifically for Pim-1 inhibition using the 6-chloropyrazolo[1,5-a]pyrimidine backbone are less documented in the provided context.
The Tropomyosin Receptor Kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. researchgate.netresearchgate.net Gene fusions involving the NTRK genes, which encode the Trk receptors, can lead to constitutively active kinases with oncogenic potential. researchgate.net The pyrazolo[1,5-a]pyrimidine scaffold is a prominent framework for the development of Trk inhibitors, with two of the three FDA-approved Trk inhibitors featuring this core. nih.govnih.gov
The pyrazolo[1,5-a]pyrimidine moiety is essential for forming a hinge interaction with the Met592 residue in the Trk kinase domain. nih.gov Structure-activity relationship studies have identified key structural features for potent and selective Trk inhibition. For instance, a picolinamide (B142947) substituent at the C3 position and a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at the C5 position significantly enhance Trk inhibitory activity. mdpi.com
Table 2: Enzymatic Inhibition of TrkA by Picolinamide-Substituted Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | R | IC50 (nM) |
|---|---|---|
| 8 | 2,5-difluorophenyl-substituted pyrrolidine | 1.7 |
| 9 | Not specified in provided context | 1.7 |
Data from a study on picolinamide-substituted pyrazolo[1,5-a]pyrimidine derivatives as Trk inhibitors. mdpi.com
Cyclin-Dependent Kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer. researchgate.net The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop potent inhibitors of CDKs, particularly CDK1 and CDK2. nih.govekb.eg
One study reported a novel pyrazolo[1,5-a]pyrimidine derivative, compound 6 , which demonstrated significant inhibitory activity against CDK2/cyclin A with an IC50 value of 0.76 μM. ekb.eg This compound showed greater potency than the reference compound, Roscovitine, in inhibiting the growth of a glioma cell line. ekb.eg Another pyrazolo[1,5-a]pyrimidine derivative, BS-194, was identified as a selective and potent CDK inhibitor, inhibiting CDK2 and CDK1 with IC50 values of 3 nM and 30 nM, respectively. researchgate.net
Table 3: CDK Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Target Kinase | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|---|
| 6 | CDK2/cyclinA | 0.76 | Roscovitine | 0.44 |
| BS-194 | CDK2 | 0.003 | ||
| BS-194 | CDK1 | 0.030 |
Data for compound 6 sourced from a study on novel pyrazolo-pyrimidine derivatives. ekb.eg Data for BS-194 sourced from a study on a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9. researchgate.net
Mechanistic Insights into Kinase Binding (e.g., ATP-Competitive, Allosteric Inhibition)
The primary mechanism by which pyrazolo[1,5-a]pyrimidine derivatives inhibit kinases is through ATP-competitive inhibition. nih.govrsc.orgrsc.orgnih.govacs.org Their structural similarity to the purine (B94841) core of ATP allows them to fit into the ATP-binding pocket on the kinase, preventing the binding of the natural substrate and halting the phosphorylation cascade. nih.gov
The pyrazolo[1,5-a]pyrimidine scaffold itself often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase's hinge region—the flexible loop that connects the N- and C-lobes of the catalytic domain. mdpi.combiorxiv.org This interaction anchors the inhibitor in the active site. For example, X-ray crystallography has shown that the pyrazolo[1,5-a]pyrimidine core forms a hydrogen bond with the backbone nitrogen of valine-116 in casein kinase 2 (CK2). biorxiv.org Similarly, in studies targeting Tropomyosin Receptor Kinase (Trk), the N1 atom of the pyrazolo[1,5-a]pyrimidine ring forms a key hydrogen bond with methionine-592 in the hinge region. mdpi.com In the case of PI3Kδ inhibitors, a crucial hydrogen bond is formed between a morpholine (B109124) ring substituent on the pyrimidine (B1678525) core and the amino acid valine-828 in the hinge region. nih.gov
While ATP-competitive binding is the most common mechanism, allosteric inhibition, where a compound binds to a site other than the ATP pocket to modulate kinase activity, has also been noted as a possibility for this class of compounds. nih.govrsc.orgrsc.org
Non-Kinase Molecular Target Interactions
Beyond kinases, the versatile pyrazolo[1,5-a]pyrimidine scaffold has been successfully adapted to target other critical protein interactions.
B-Cell Lymphoma 6 (BCL6) Protein-Protein Interaction Modulation
B-cell lymphoma 6 (BCL6) is a transcriptional repressor protein, and the inhibition of its interaction with corepressor proteins is a promising therapeutic strategy for treating diffuse large B-cell lymphoma (DLBCL). nih.gov Researchers have successfully identified pyrazolo[1,5-a]pyrimidine-based compounds that can bind to BCL6 and disrupt these crucial protein-protein interactions. nih.govrsc.orgnih.gov
Starting from a fragment screen and a parallel virtual screen, a pyrazolo[1,5-a]pyrimidine series of BCL6 binders was identified. nih.gov Through a meticulous process of structure-based drug design, the binding affinity of this initial hit was increased by an astounding 100,000-fold. nih.gov This remarkable optimization was achieved through several key strategies:
Displacement of Water: The designed inhibitors were able to displace crystallographic water molecules from the binding pocket, a common strategy for improving binding affinity. researchgate.netnih.gov
Formation of New Interactions: The optimized compounds formed new, favorable interactions with the BCL6 protein. researchgate.netnih.gov
Macrocyclization: A macrocycle was introduced into the ligand structure. This pre-organizes the molecule into its bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity. researchgate.netnih.gov
This work demonstrates the adaptability of the pyrazolo[1,5-a]pyrimidine core, showing it can be engineered to effectively target the challenging surfaces involved in protein-protein interactions, not just the well-defined pockets of kinase active sites. nih.gov
UDP-N-acetylglucosamine 1-carboxyvinyltransferase (MurA) Inhibition
The enzyme MurA is a crucial component in the biosynthesis of the bacterial cell wall, making it an attractive target for the development of novel antibacterial agents. Inhibition of MurA disrupts the formation of peptidoglycan, leading to bacterial cell lysis. Research into pyrazolo[1,5-a]pyrimidine derivatives has identified their potential as MurA inhibitors.
Novel arylazopyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their antibacterial properties. acs.org One particular derivative, compound 4c (an arylazopyrazolo[1,5-a]pyrimidine), demonstrated a noteworthy inhibitory effect on the MurA enzyme, with an IC50 value of 3.27 ± 0.2 μg/mL. acs.org This potency was significantly greater than that of the known MurA inhibitor fosfomycin, which exhibited an IC50 of 9.63 ± 0.58 μg/mL in the same assay. acs.org This finding highlights the potential of the pyrazolo[1,5-a]pyrimidine scaffold as a basis for developing new antibacterial agents that act by targeting the MurA enzyme. acs.org
Phosphodiesterase (PDE) Isoform Specificity (PDE2A, PDE4, PDE10A)
Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The pyrazolo[1,5-a]pyrimidine core has been successfully utilized to develop inhibitors with specificity for different PDE isoforms.
PDE10A: A series of pyrazolo[1,5-a]pyrimidine derivatives has been developed as potent and highly selective inhibitors of PDE10A, an enzyme highly expressed in the brain. nih.govmdpi.com One such derivative, MT-3014 , emerged from a structure-based drug design approach and demonstrated excellent efficacy and high brain penetration in preclinical models. nih.govnih.gov The development process for a PDE10A inhibitor involved a cost-effective formation of the pyrazolo[1,5-a]pyrimidine core and a key nucleophilic aromatic substitution (SNAr) reaction on a chloropyrazolo[1,5-a]pyrimidine intermediate. nih.gov
PDE4: The pyrazolo[1,5-a]pyrimidine scaffold has also been optimized to yield potent inhibitors of PDE4. nih.gov Starting from a lead compound with moderate activity (IC50 = 165 nM), structural modifications at various positions of the pyrazolo[1,5-a]pyrimidine ring led to the discovery of compounds with significantly enhanced potency. dntb.gov.ua For instance, compound 10 in a specific study was identified with high in vitro activity, showing an IC50 value of 0.7 nM. dntb.gov.ua Further cyclization of a primary amide to the 5-position of the scaffold resulted in a 200-fold enhancement in activity and cellular potency. dntb.gov.ua
PDE2A: While direct inhibition of PDE2A by this compound is not extensively documented, related heterocyclic structures have been explored. For example, acs.orgnih.govpnrjournal.comtriazolo[1,5-a]pyrimidin-yl derivatives have been identified as inhibitors of PDE2. nih.gov Pharmacological inhibition of PDE2A is considered a therapeutic strategy for cognitive deficits in certain neurological and psychiatric disorders due to its role in regulating synaptic plasticity. nih.gov
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
DPP-4 is a therapeutic target for type 2 diabetes, as its inhibition leads to increased levels of incretin (B1656795) hormones, which in turn stimulate insulin (B600854) secretion. The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a promising foundation for the development of potent and selective DPP-4 inhibitors. nih.govnih.govpnrjournal.com
Through scaffold hopping and fragment-based drug design, pyrazolo[1,5-a]pyrimidine derivatives have been discovered that exhibit high potency and selectivity for DPP-4 with reduced cytotoxicity compared to earlier compounds. nih.gov For example, the derivative c24 showed an IC50 of 2 nM, which is a significant improvement over previous compounds and twofold more potent than the established DPP-4 inhibitor Alogliptin (IC50 = 4 nM). nih.gov This compound also displayed remarkable selectivity (over 2000-fold) against the related proteases DPP-8 and DPP-9. nih.gov Docking studies have revealed that the pyrazolo[1,5-a]pyrimidine core of these inhibitors interacts with the S1 pocket of the enzyme. nih.gov
Another study focusing on pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives identified compound d1 as a potent inhibitor with an IC50 of 49 nM and over 1000-fold selectivity against DPP-8 and DPP-9. nih.gov Furthermore, research on 6-(hydroxymethyl)pyrazolopyrimidine derivatives containing β-amino ester or amide linkers has yielded compounds with significant DPP-4 inhibitory activity (IC50 values ranging from 21.4 to 59.8 nM), comparable to the well-known DPP-4 inhibitor Sitagliptin (IC50 = 28 nM). nih.govvietnamjournal.ru
| Compound ID | Target | IC50 (nM) | Selectivity | Source |
| c24 | DPP-4 | 2 | >2000-fold vs DPP-8/9 | nih.gov |
| Alogliptin | DPP-4 | 4 | - | nih.gov |
| d1 | DPP-4 | 49 | >1000-fold vs DPP-8/9 | nih.gov |
| b2 | DPP-4 | 80 | - | nih.gov |
| Sitagliptin | DPP-4 | 28 | - | nih.govvietnamjournal.ru |
| 6-(hydroxymethyl) pyrazolopyrimidines | DPP-4 | 21.4 - 59.8 | Satisfactory vs DPP-8/9 | nih.govvietnamjournal.ru |
Cyclooxygenase (COX) Isoform Inhibition (COX-1, COX-2)
Cyclooxygenase (COX) enzymes are key to the inflammatory pathway, and their inhibition is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). The pyrazolo[1,5-a]pyrimidine framework has been investigated for its potential to selectively inhibit COX isoforms.
A series of bicyclic pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated as potent and selective COX-2 inhibitors. acs.org Modifications to the pyrimidine ring substituents showed that 6,7-disubstitution yielded the best activity. acs.org This led to the identification of 3-(4-fluorophenyl)-6,7-dimethyl-2-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine as one of the most potent and selective COX-2 inhibitors in its series. acs.orgox.ac.uk
Another study synthesized new pyrazole (B372694) and pyrazolo[1,5-a]pyrimidine derivatives and tested their inhibitory activity against COX-1 and COX-2. nih.gov The IC50 values for these derivatives ranged from 4.909 ± 0.25 to 57.53 ± 2.91 µM for COX-1 and from 3.289 ± 0.14 to 124 ± 5.32 µM for COX-2. nih.gov Notably, many of the tested derivatives demonstrated selective inhibitory activity against the COX-2 enzyme. nih.gov
| Compound Class | Target | IC50 Range (µM) | Source |
| Pyrazolo[1,5-a]pyrimidine Derivatives | COX-1 | 4.909 - 57.53 | nih.gov |
| Pyrazolo[1,5-a]pyrimidine Derivatives | COX-2 | 3.289 - 124 | nih.gov |
Other Receptors and Enzymes of Pharmacological Interest
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold extends to a variety of other pharmacologically relevant targets.
Protein Kinases: This scaffold is a prominent framework for developing inhibitors of various protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in cancer. mdpi.comnih.gov
Tropomyosin Receptor Kinase (Trk): Pyrazolo[1,5-a]pyrimidine is a core feature in two of the three marketed drugs for NTRK fusion cancers, such as Larotrectinib and Entrectinib. mdpi.com This highlights its importance in developing Trk inhibitors for cancer therapy. mdpi.com
Cyclin-Dependent Kinases (CDKs): The pyrazolo[1,5-a]pyrimidine core has been used as a template to design potent and selective inhibitors of CDKs, which are key regulators of the cell cycle. ox.ac.uk Compound BS-194 was identified as a selective and potent inhibitor of CDK2, CDK1, and CDK9. ox.ac.uk Another study focused on the dual inhibition of CDK2 and TRKA kinases. researchgate.net
Checkpoint Kinase 1 (CHK1): As a key regulator in cell cycle progression, CHK1 has been a focus for developing inhibitors based on the pyrazolo[1,5-a]pyrimidine core.
Transient Receptor Potential Canonical 6 (TRPC6): Pyrazolo[1,5-a]pyrimidine derivatives have been identified as antagonists of TRPC6 channels, which are implicated in gastric cancer. nih.gov Compound 14a in a specific study exhibited strong inhibition of TRPC6 with an IC50 of about 1 μM and suppressed the proliferation of gastric cancer cell lines. nih.gov
HCV Polymerase: A novel series of HCV RNA polymerase inhibitors have been developed based on a pyrazolo[1,5-a]pyrimidine scaffold, with several compounds optimized to low nanomolar potencies in biochemical assays.
Antibacterial Targets: Beyond MurA, pyrazolo[1,5-a]pyrimidines have shown activity against other bacterial targets. Newly synthesized derivatives have displayed a wide spectrum of antibacterial activity, including against Methicillin-resistant Staphylococcus aureus (MRSA).
Downstream Cellular Pathway Modulation and Biological Outcomes
Aberrant Cell Signaling Pathway Interruption
The interaction of pyrazolo[1,5-a]pyrimidine derivatives with their molecular targets can lead to the interruption of aberrant cell signaling pathways, resulting in significant biological outcomes, particularly in the context of cancer.
Inhibition of protein kinases by pyrazolo[1,5-a]pyrimidine derivatives directly impacts these pathways. mdpi.comnih.gov For instance, as Trk inhibitors, these compounds can block the signaling cascades that are vital for the growth and survival of tumors with NTRK gene fusions. mdpi.com The development of resistance to first-generation Trk inhibitors has spurred the creation of second-generation compounds, also featuring the pyrazolo[1,5-a]pyrimidine nucleus, to overcome this challenge. mdpi.com
The antagonism of TRPC6 channels by pyrazolo[1,5-a]pyrimidine derivatives provides another example of pathway modulation. These compounds have been shown to suppress the proliferation of gastric cancer cells and inhibit angiogenesis-related processes like the tube formation and migration of endothelial cells. nih.gov The anti-cancer effects of one such antagonist were verified in xenograft models. nih.gov
Furthermore, related triazolopyrimidine derivatives have been shown to suppress the ERK signaling pathway, which is highly activated in many cancers. This inhibition leads to decreased phosphorylation of key pathway components like ERK1/2, c-Raf, and MEK1/2, ultimately resulting in cell cycle arrest at the G2/M phase and the induction of apoptosis in cancer cells.
Programmed Cell Death Pathway Activation (e.g., BAD Protein Phosphorylation Suppression)
Derivatives of pyrazolo[1,5-a]pyrimidine are recognized for their capacity to activate programmed cell death, or apoptosis, a critical process in cancer therapy. nih.gov This activation is largely achieved through the inhibition of various protein kinases that play pivotal roles in cell survival and proliferation signaling pathways. nih.govnih.gov Dysregulation of these pathways, often through hyperphosphorylation, is a hallmark of cancer, leading to uncontrolled cell growth and the evasion of apoptosis. nih.gov Pyrazolo[1,5-a]pyrimidines, by acting as ATP-competitive or allosteric inhibitors of these kinases, can effectively shut down these pro-survival signals and trigger the cell's self-destruction mechanism. nih.gov
A key mechanism through which certain pyrazolo[1,5-a]pyrimidine derivatives are understood to induce apoptosis is by interfering with the phosphorylation of the pro-apoptotic protein BAD (Bcl-2 associated death promoter). The Pim kinases, a family of serine/threonine kinases, are known to phosphorylate BAD, which leads to its inactivation. researchgate.net Once phosphorylated, BAD is sequestered in the cytoplasm and is unable to promote cell death. Research on pyrazolo[1,5-a]pyrimidines has identified them as potent inhibitors of Pim kinases. researchgate.net By inhibiting Pim kinase activity, these compounds prevent the phosphorylation of BAD. An unphosphorylated, active BAD can then translocate to the mitochondria and form complexes with anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby promoting the release of cytochrome c and initiating the caspase cascade that culminates in apoptosis.
The pro-apoptotic effects of pyrazolo[1,5-a]pyrimidine derivatives have been demonstrated in various cancer cell lines. For instance, studies on specific derivatives have quantified their ability to induce apoptosis in renal carcinoma cells.
Table 1: Apoptotic and Necrotic Effects of Pyrazolo[1,5-a]pyrimidine Derivatives on RFX 393 Renal Carcinoma Cell Line
| Compound | Total Apoptosis (%) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
|---|---|---|---|---|
| Control | 1.12 | 0.72 | 0.40 | 0.16 |
| Compound 6s | 20.28 | 10.30 | 9.98 | 2.54 |
| Compound 6t | 12.56 | 6.89 | 5.67 | 1.98 |
Data sourced from a study on the antiproliferative activity of pyrazolo[1,5-a]pyrimidine derivatives. nih.gov
Beyond Pim kinases, pyrazolo[1,5-a]pyrimidines inhibit a range of other kinases involved in signaling pathways that regulate apoptosis, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinases (PI3Ks). nih.govmdpi.comox.ac.uk Inhibition of CDKs, for example, can halt the cell cycle and induce apoptosis. ox.ac.uk Similarly, blocking EGFR and PI3K pathways disrupts signals that are essential for cell survival, thereby pushing the cell towards a programmed death. nih.govmdpi.com The ability of the pyrazolo[1,5-a]pyrimidine scaffold to be chemically modified allows for the development of inhibitors with high potency and selectivity for these various kinase targets, making it a valuable framework in the design of anticancer agents that function through the activation of programmed cell death. nih.govbyu.edu
Structure Activity Relationship Sar Investigations of Pyrazolo 1,5 a Pyrimidine Derivatives
Elucidation of Substituent Influence on Pharmacological Efficacy and Selectivity
The pharmacological properties of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives are profoundly influenced by the nature and position of substituents on the fused ring system. rsc.orgnih.gov The rigid and planar framework of the scaffold is amenable to chemical modifications at multiple positions, allowing for the fine-tuning of electronic properties, lipophilicity, and molecular conformation to optimize interactions with biological targets. nih.gov Structure-activity relationship (SAR) studies have been pivotal in identifying key substitution patterns that enhance binding affinity and selectivity for various protein kinases and other targets. rsc.orgnih.gov
For instance, in the pursuit of Tropomyosin receptor kinase (Trk) inhibitors, the introduction of a picolinamide (B142947) moiety at the C-3 position of the pyrazolo[1,5-a]pyrimidine ring has been shown to significantly boost activity. mdpi.com Further enhancement of Trk inhibition was achieved by substituting the C-5 position with a 2,5-difluorophenyl-substituted pyrrolidine (B122466). mdpi.com Similarly, in the development of Cyclin-Dependent Kinase 2 (CDK2) inhibitors, strategic substitutions at positions 3, 5, and 7 have been explored, with biphenyl (B1667301) groups at C-5 and picolylamine or benzylamine (B48309) at C-7 being particularly noteworthy. muni.cz
The development of selective PI3Kδ inhibitors has centered on modifications at the C-2 and C-5 positions. nih.gov In this context, various amine substituents at C-2 and different benzimidazole (B57391) groups at C-5 have been investigated to modulate potency and selectivity. nih.gov Furthermore, for certain kinase inhibitors, the presence of two phenyl rings at the C-7 position, coupled with a sulfone moiety at C-6, has been found to promote strong hydrophobic interactions within the target's active site. researchgate.net The versatility of the pyrazolo[1,5-a]pyrimidine scaffold is further highlighted by the fact that it can be modified to target a wide array of protein kinases, including B-Raf, MEK, EGFR, and FLT3, among others. rsc.orgresearchgate.netnih.gov
| Position | Substituent | Target | Effect on Activity | Reference |
| C-3 | Picolinamide | TrkA | Enhanced inhibition | mdpi.com |
| C-5 | 2,5-Difluorophenyl-substituted pyrrolidine | TrkA | Increased inhibition | mdpi.com |
| C-5 | Biphenyls | CDK2 | Potent inhibition | muni.cz |
| C-7 | Picolylamine or Benzylamine | CDK2 | Potent inhibition | muni.cz |
| C-2 | Various amines | PI3Kδ | Modulated potency and selectivity | nih.gov |
| C-5 | Benzimidazole groups | PI3Kδ | Modulated potency and selectivity | nih.gov |
| C-7 | Two phenyl rings | Kinases | Strong hydrophobic interactions | researchgate.net |
| C-6 | Phenylsulfonyl | Kinases | Strong hydrophobic interactions | researchgate.net |
Positional Isomerism and its Impact on Biological Activity
The constitutional arrangement of atoms within the pyrazolopyrimidine framework gives rise to several positional isomers, each with a unique pharmacological profile. nih.gov Besides the pyrazolo[1,5-a]pyrimidine core, other isomeric forms include pyrazolo[5,1-b]pyrimidine, pyrazolo[3,4-d]pyrimidine, and pyrazolo[4,3-d]pyrimidine. nih.govresearchgate.net These structural variations can lead to significant differences in chemical reactivity, biological activity, and the mode of interaction with molecular targets. nih.gov
The ability to synthesize specific regioisomers is crucial for medicinal chemists to explore different binding orientations and mechanisms of action, thereby expanding the potential for discovering highly selective and potent therapeutic agents. nih.gov Advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) and solid-state studies are indispensable for the unambiguous structural elucidation and confirmation of the regioselectivity of the synthesized compounds. nih.gov For example, 1H and 13C NMR spectroscopy can provide definitive evidence for the cyclization pathway, distinguishing between different potential regioisomeric products. nih.gov
Role of Halogen Substituents (e.g., Chlorine at C-6, Bromine at C-3) in Modulating Reactivity and Biological Profile
Halogen atoms, particularly chlorine and bromine, serve as versatile tools in the medicinal chemist's arsenal (B13267) for modulating both the chemical reactivity and the biological profile of pyrazolo[1,5-a]pyrimidine derivatives. biorxiv.orgrsc.org The introduction of a chlorine atom, for instance at the C-6 position, can serve as a synthetic handle for further functionalization through cross-coupling reactions. biorxiv.org Subsequent bromination at the C-3 position can provide an additional site for diversification of the molecular scaffold. biorxiv.org
Beyond their role in synthesis, halogens can directly influence the biological activity of the molecule. For example, the incorporation of fluorine has been shown to enhance interactions with specific amino acid residues, such as Asn655 in the Trk kinase domain. mdpi.com Furthermore, certain haloaryl substituents, like the 2,4-dichlorophenyl group, can play a significant role in defining the molecular packing in the solid state and influencing the photophysical properties of the compounds. rsc.org Halogenated pyrazolo[1,5-a]pyrimidines have also been investigated for their anxiolytic properties. rsc.org The regioselective introduction of halogens is therefore a key strategy for fine-tuning the pharmacological and physicochemical properties of these compounds. rsc.org
Contributions of Specific Functional Groups to Ligand-Target Recognition
Amide Linkages and Heterocyclic Moieties
The incorporation of amide linkages and various heterocyclic moieties is a well-established strategy for enhancing the ligand-target recognition of pyrazolo[1,5-a]pyrimidine derivatives. mdpi.comrsc.org An amide bond, for example, when introduced at the C-3 position in the form of a picolinamide, has been demonstrated to be crucial for potent TrkA inhibition. mdpi.com Similarly, a carboxamide group has been identified as a key contributor to the activity of macrocyclic pyrazolo[1,5-a]pyrimidine-based TrkA inhibitors. mdpi.com The introduction of benzylamide derivatives has also been explored in the context of kinase inhibition. biorxiv.org
A wide array of heterocyclic moieties have been appended to the pyrazolo[1,5-a]pyrimidine core to improve its pharmacological profile. rsc.org These include, but are not limited to, pyridine (B92270), pyridinone, and benzimidazole rings. mdpi.comnih.gov The pyridine and pyridinone rings, when attached to a pyrrolidine moiety, have shown to be particularly effective in TrkA inhibitors. mdpi.com In the case of PI3Kδ inhibitors, benzimidazole groups have been strategically employed to modulate activity and selectivity. nih.gov
Incorporating Lipophilic and Hydrogen Bonding Moieties (e.g., Morpholine (B109124), Fluorine, Pyridine, Naphthalene)
The judicious incorporation of lipophilic and hydrogen-bonding moieties is critical for optimizing the binding affinity and selectivity of pyrazolo[1,5-a]pyrimidine derivatives. mdpi.comnih.gov The morpholine group, for instance, has been utilized to improve the selectivity of Trk inhibitors by mitigating off-target effects. mdpi.com The synthesis of 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine derivatives underscores the importance of this moiety in the design of novel therapeutics. nih.gov
Macrocyclization Strategies for Enhanced Binding Affinity and Conformational Control
Macrocyclization represents a sophisticated strategy for pre-organizing the conformation of a ligand to favor its bioactive state, thereby enhancing binding affinity and selectivity. nih.gov This approach has been successfully applied to the pyrazolo[1,5-a]pyrimidine scaffold to develop potent inhibitors of various targets, including B-cell lymphoma 6 (BCL6) and protein kinases. biorxiv.orgnih.gov
In the development of BCL6 inhibitors, macrocyclization was employed to lock the molecule in its bioactive conformation, leading to a significant increase in binding affinity. nih.gov For kinase inhibitors, macrocyclic pyrazolo[1,5-a]pyrimidines have been designed to target AAK1, with the macrocycle providing a rigid framework for the presentation of key pharmacophoric elements. biorxiv.org The synthesis of these macrocycles often begins with a linear precursor, such as a chlorinated pyrazolo[1,5-a]pyrimidine, which is then subjected to an intramolecular cyclization reaction. biorxiv.org Macrocyclic derivatives of pyrazolo[1,5-a]pyrimidine have also demonstrated potent activity as TrkA inhibitors. mdpi.com
| Compound/Strategy | Target | Effect | Reference |
| Macrocyclization | BCL6 | Increased binding affinity, favored bioactive conformation | nih.gov |
| Macrocyclic pyrazolo[1,5-a]pyrimidine | TrkA | Potent inhibition | mdpi.com |
| Macrocyclization of pyrazolo[1,5-a]pyrimidine scaffold | AAK1 | Potent and selective inhibition | biorxiv.org |
Kinetic Aspects of Ligand-Target Interactions (e.g., Off-Rate Constant Optimization)
The kinetic profile of a drug, particularly its residence time on the target protein, is a critical determinant of its therapeutic efficacy. For pyrazolo[1,5-a]pyrimidine derivatives, research has increasingly focused not just on improving binding affinity (potency) but also on optimizing the kinetic parameters, such as the off-rate constant (k_off), to achieve sustained target engagement. A slower off-rate leads to a longer drug-target residence time, which can translate to more durable pharmacological effects in a cellular context. nih.govnih.gov
A notable example of this strategy is the development of inhibitors for B-cell lymphoma 6 (BCL6), a protein-protein interaction target implicated in diffuse large B-cell lymphoma. nih.gov Initial fragment-based screening identified pyrazolo[1,5-a]pyrimidine binders, which were then systematically optimized. A key strategy in this optimization was the use of macrocyclization. nih.govnih.gov In acyclic, or open-chain, precursors, free rotation around chemical bonds allows the molecule to adopt multiple conformations, not all of which are optimal for binding. By cyclizing the molecule, this rotational freedom is restricted, locking the ligand into a more stable "bioactive" conformation that fits the target's binding site more precisely. nih.gov
This conformational restriction was instrumental in optimizing the off-rate kinetics. nih.gov The resulting macrocyclic inhibitors demonstrated a significantly slower dissociation from the BCL6 target, thereby increasing their residence time and enhancing their biological activity. nih.govnih.gov This approach highlights a sophisticated design strategy where improving potency is directly linked to enhancing the kinetic profile of the inhibitor. nih.gov Similarly, optimization of pyrazolo[1,5-a]pyrimidine derivatives as Casein Kinase 2 (CK2) inhibitors led to compounds with high in vitro potency, reflected by a low dissociation constant (K_D) of 12 nM, indicating a strong and lasting interaction with the target. nih.gov
Structural Determinants of Ligand-Protein Interactions (e.g., Hinge Region Interactions, Hydrophobic Contacts, Water Displacement)
The efficacy of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors, particularly against protein kinases, is governed by a set of precise molecular interactions within the ATP-binding pocket of the target protein. Structure-activity relationship (SAR) studies and X-ray crystallography have elucidated the key structural features responsible for potent and selective binding. nih.govmdpi.com
Hinge Region Interactions: A fundamental interaction for many kinase inhibitors is the formation of hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes of the enzyme. The pyrazolo[1,5-a]pyrimidine scaffold is exceptionally well-suited for this role. mdpi.com For instance, in studies of Tropomyosin receptor kinase (Trk) inhibitors, the N1 atom of the pyrazolo[1,5-a]pyrimidine core consistently forms a critical hydrogen bond with the backbone amide of a methionine residue (Met592) in the hinge region. mdpi.comnih.gov This interaction acts as an anchor, properly orienting the rest of the inhibitor within the binding site and is considered essential for binding affinity. mdpi.com
Water Displacement: A sophisticated strategy in modern drug design involves the targeted displacement of "unhappy" or structurally unfavorable water molecules from a binding pocket. These water molecules can be energetically costly to maintain, and designing a ligand that can occupy their space while forming favorable interactions can lead to a substantial increase in binding affinity. This approach was successfully used in the optimization of pyrazolo[1,s-a]pyrimidine-based BCL6 inhibitors. nih.govnih.gov Structure-based design efforts focused on modifying the ligand to displace specific crystallographic water molecules, a strategy that contributed to a massive 100,000-fold increase in binding affinity from the initial fragment hit. nih.gov Similarly, the introduction of a (5S)-methanol group in certain macrocyclic structures led to a six-fold affinity increase through favorable hydrogen bonding that displaced a structural water molecule. nih.gov
Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
The following table summarizes the in vitro inhibitory activity of selected pyrazolo[1,5-a]pyrimidine derivatives against various protein kinase targets. The IC₅₀ value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| 8 | TrkA | 1.7 | nih.gov |
| 9 | TrkA | 1.7 | nih.gov |
| IC20 (31) | CK2 | K_D = 12 | nih.gov |
| 32 | TrkA | 1.9 | nih.gov |
| 32 | TrkB | 3.1 | nih.gov |
| 32 | TrkC | 2.3 | nih.gov |
| 36 | TrkA | 1.4 | nih.gov |
| 36 | TrkB | 2.4 | nih.gov |
| 36 | TrkC | 1.9 | nih.gov |
Advanced Computational and in Silico Methodologies in Pyrazolo 1,5 a Pyrimidine Research
Molecular Docking and Ligand-Target Complex Prediction
Molecular docking simulations are a cornerstone in the study of 6-chloropyrazolo[1,5-a]pyrimidine, enabling the prediction of how these molecules bind to their biological targets. This computational approach is crucial for understanding the structure-activity relationships (SAR) that dictate their therapeutic potential.
Elucidating Binding Modes and Interaction Fingerprints
Molecular docking studies have been instrumental in revealing the specific binding modes and interaction fingerprints of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives with various protein targets. For instance, in the pursuit of novel inhibitors for enzymes like InhA, a key player in the mycolic acid synthesis of Mycobacterium tuberculosis, molecular docking has been employed to identify and design new potent hit molecules. nih.gov These studies elucidate how the pyrazolo[1,5-a]pyrimidine scaffold orients itself within the active site of the target protein, identifying key interactions such as hydrogen bonds and hydrophobic contacts that are critical for binding affinity.
Similarly, in the development of selective inhibitors for Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1), molecular docking has been used to pinpoint the probable binding modes of pyrazolo[3,4-d]pyrimidine derivatives. rsc.org These computational models help in understanding how substituents on the pyrimidine (B1678525) ring can influence the potency and selectivity of the inhibitors. rsc.org The insights gained from these docking studies are further validated and refined by molecular dynamics (MD) simulations, which provide a more dynamic picture of the ligand-target complex. rsc.org
The application of molecular docking extends to other therapeutic areas as well. For example, in the design of DNA gyrase inhibitors, docking studies of 1,2,4-triazolo[1,5-a]pyrimidine derivatives have revealed binding modes and scores comparable to established antibiotics like ciprofloxacin, thereby confirming their mechanism of action. nih.gov Furthermore, in the optimization of casein kinase 2 (CK2) inhibitors, X-ray analysis, often complemented by docking, has confirmed a canonical type-I binding mode for potent pyrazolo[1,5-a]pyrimidine-based inhibitors. nih.gov
Comparative Analysis with Established Ligands
A significant aspect of molecular docking is the ability to perform comparative analyses of novel compounds against established ligands or inhibitors. This allows researchers to benchmark the potential of new derivatives and understand the structural modifications that could lead to improved activity.
In the context of DNA gyrase inhibitors, the docking scores and binding interactions of newly synthesized 1,2,4-triazolo[1,5-a]pyrimidine derivatives were directly compared to those of ciprofloxacin, a well-known fluoroquinolone antibiotic. nih.gov This comparison was crucial in validating the potential of the new compounds as effective antibacterial agents acting through the same mechanism. nih.gov
Similarly, in the study of pyrazolo[1,5-a]quinazolines and related scaffolds with anti-inflammatory activity, the synthesized compounds are often evaluated in the context of known inhibitors for specific kinases. nih.gov While direct comparative docking data for this compound is not explicitly detailed in the provided results, the general methodology involves comparing the binding energy and interaction patterns of the novel compounds with those of co-crystallized ligands or known potent inhibitors to gauge their relative potential.
Quantum Chemical and Electronic Structure Analysis
Quantum chemical methods, particularly Density Functional Theory (DFT), provide a deeper understanding of the intrinsic molecular and electronic properties of this compound and its analogues. These calculations are vital for rationalizing their reactivity, stability, and spectroscopic characteristics.
Density Functional Theory (DFT) for Molecular and Electronic Properties
DFT has become an indispensable tool for investigating the electronic structure of pyrazolo[1,5-a]pyrimidine systems. It is used to calculate a wide range of molecular properties that are difficult to determine experimentally.
A fundamental step in computational analysis is the optimization of the molecular geometry. For pyrazolo[1,5-a]pyrimidine derivatives, DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are employed to determine the most stable three-dimensional conformation of the molecule. mdpi.com This process ensures that the calculated properties correspond to a true minimum on the potential energy surface. The accuracy of these optimized geometries can be validated by comparing them with experimental data from X-ray crystallography when available.
DFT calculations are used to determine global reactivity descriptors that quantify the chemical reactivity of a molecule. These descriptors are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Key global reactivity descriptors include:
Chemical Potential (µ): This descriptor indicates the escaping tendency of electrons from a stable system.
Chemical Hardness (η): This measures the resistance of a molecule to change its electron distribution. A lower hardness value suggests higher reactivity.
Electrophilicity Index (ω): This quantifies the ability of a molecule to accept electrons.
Studies on pyrazolo[1,5-a]pyrimidine and related heterocyclic systems have utilized these descriptors to predict their reactivity. For instance, calculations on similar systems have shown that the energy gap between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. mdpi.com A smaller energy gap generally correlates with higher reactivity. These computational analyses can also identify the most probable sites for electrophilic and nucleophilic attacks within the molecule, guiding synthetic modifications. researchgate.net For example, in a theoretical study of pyrazolo[1,5-a]pyrimidine derivatives, dual descriptors were calculated to show that electrophilic attacks are likely to occur at specific nitrogen and carbon atoms within the heterocyclic ring system. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the electron density distribution of a molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for understanding and predicting how a molecule will interact with biological targets. In the context of pyrazolo[1,5-a]pyrimidines, MEP analysis has been instrumental in optimizing their binding affinity.
For instance, in the design of pyrazolo-pyrimidine inhibitors for the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), MEP calculations were employed to quantify the hydrogen-bond acceptor strength of the molecules. rsc.org By understanding the key hydrogen-bonding interactions within the enzyme's active site, researchers could design new compounds with modulated acceptor strength, thereby optimizing potency. rsc.org This approach also allowed for the modification of electrostatic potential to enhance properties like CNS penetration. rsc.org For this compound, the electron-withdrawing nature of the chlorine atom at the C6 position and the nitrogen atoms in the fused ring system creates a distinct electrostatic potential map, guiding the design of specific interactions with target proteins.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand molecular reactivity. youtube.comyoutube.com The energy of the HOMO is associated with a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.comyoutube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.
In the study of pyrazolo[1,5-a]pyrimidine-based fluorophores, DFT and TD-DFT calculations have been used to analyze the FMOs. rsc.org These studies revealed that the electronic properties and the resulting photophysical characteristics could be tuned by substituents on the pyrazolo[1,5-a]pyrimidine core. rsc.org Electron-donating groups (EDGs) at position 7 were found to increase the HOMO energy level, leading to enhanced absorption and emission intensities, while electron-withdrawing groups (EWGs) had the opposite effect. rsc.org Similarly, DFT calculations on newly synthesized pyrazolo[1,5-a]pyrimidines showed a low HOMO-LUMO energy gap, indicating high reactivity. colab.ws
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Key Finding | Reference |
|---|---|---|---|---|---|
| Pyrazolopyrimidine 4c | - | - | 2.70 | Exhibited a low HOMO-LUMO energy gap. | colab.ws |
| Pyrazolopyrimidine 4b | - | - | 2.34 | Showed a minimal energy gap, suggesting high reactivity. | colab.ws |
| Pyrazolopyrimidine 6b | - | - | 2.34 | Showed a minimal energy gap, suggesting high reactivity. | colab.ws |
| 7-Aryl-PPs with EDGs | Higher Energy | - | - | Favors large absorption/emission intensities due to Intramolecular Charge Transfer (ICT). | rsc.org |
| 7-Aryl-PPs with EWGs | Lower Energy | - | - | Results in low absorption/emission intensities. | rsc.org |
Molecular Dynamics (MD) Simulations for Conformational Ensemble and Binding Dynamics
Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations provide critical insights into the conformational flexibility of a ligand and the stability of its binding to a target protein.
For pyrazolo[1,5-a]pyrimidine derivatives, MD simulations have been used to elucidate their binding mechanisms. In a study on CDK2 inhibitors, MD simulations demonstrated that pyrazolo[1,5-a]pyrimidine derivatives are stabilized in the ATP binding cleft in a "flying bat" conformation. rsc.org This stability is achieved primarily through hydrogen bond interactions and hydrophobic contacts. rsc.org Such simulations are crucial for confirming the binding modes predicted by docking studies and for understanding the dynamic behavior of the ligand-protein complex, which can influence inhibitor efficacy. rsc.org
Fragment-Based Drug Discovery (FBDD) Approaches
Fragment-Based Drug Discovery (FBDD) is a strategy that begins by identifying small, low-molecular-weight chemical fragments that bind weakly to a biological target. These fragments are then grown or linked together to produce a lead compound with higher affinity and selectivity.
This approach has been successfully applied to the pyrazolo[1,5-a]pyrimidine scaffold. In the development of inhibitors for dipeptidyl peptidase-4 (DPP-4), researchers utilized FBDD strategies combined with scaffold hopping. nih.gov Starting from an initial pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold that showed some cytotoxicity, this approach led to the discovery of highly potent and selective pyrazolo[1,5-a]pyrimidine inhibitors with reduced or no cytotoxicity. nih.gov This highlights the power of FBDD in optimizing lead compounds by systematically exploring chemical space around a core scaffold like this compound.
Structure-Based Drug Design (SBDD) Principles and Applications
Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of a biological target, typically determined through X-ray crystallography or NMR spectroscopy, to design ligands with high affinity and specificity. The pyrazolo[1,5-a]pyrimidine core is a well-established "template" for the SBDD of kinase inhibitors. nih.gov
Numerous studies have applied SBDD principles to develop pyrazolo[1,5-a]pyrimidine derivatives. For example, in the design of dual inhibitors for CDK2 and TRKA kinases, the pyrazolo[1,5-a]pyrimidine scaffold was chosen to mimic the binding of known inhibitors like dinaciclib (B612106) and larotrectinib. nih.gov The design aimed to preserve hydrogen bonding interactions with key residues (Leu83A of CDK2 and Met592 of TRKA) in the ATP-binding site. nih.gov Molecular docking simulations confirmed that the synthesized compounds adopted binding modes similar to the lead inhibitors. nih.gov This iterative process of design, synthesis, and computational validation is a hallmark of SBDD.
Virtual Screening Techniques for Lead Identification
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This method significantly reduces the time and cost associated with experimental screening.
The pyrazolo[1,5-a]pyrimidine scaffold has been a frequent subject of virtual screening campaigns. In one study, pharmacophore modeling and virtual screening of the ZINC and Maybridge databases were used to identify novel pyrazolo[1,5-a]pyrimidine analogues as potential inhibitors of InhA, an enzyme crucial for Mycobacterium tuberculosis. nih.gov In another project, virtual screening through in silico docking was used to evaluate newly designed pyrazole (B372694) and pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of cyclooxygenase (COX-1 and COX-2) enzymes. nih.govresearchgate.net These studies demonstrate the effectiveness of virtual screening in identifying promising hit molecules from vast chemical libraries for further development. nih.gov
| Target | Screening Method | Database(s) Screened | Outcome | Reference |
|---|---|---|---|---|
| InhA (Enoyl-ACP reductase) | Pharmacophore-based screening & Molecular Docking | ZINC, Maybridge | Identification of novel pyrazolo[1,5-a]pyrimidine analogues as potential anti-tubercular agents. | nih.gov |
| COX-1 and COX-2 | In silico Docking Simulation | Newly designed derivatives | Identified six derivatives with the highest binding energy for in vitro evaluation. | nih.govresearchgate.net |
| KDM5A protein | Molecular Docking | Newly synthesized derivatives | Revealed the binding modes of pyrazolopyrimidines within the protein's active site. | colab.ws |
Analysis of Intermolecular Interactions from Crystallographic Data and Computational Models (e.g., Hirshfeld Surface Analysis)
Understanding the non-covalent intermolecular interactions that govern crystal packing is essential for solid-state chemistry and materials science. Hirshfeld surface analysis is a computational method that uses crystallographic data to visualize and quantify intermolecular contacts in a crystal.
While a specific Hirshfeld analysis for this compound is not detailed, studies on related heterocyclic systems provide a clear blueprint for its application. For example, the Hirshfeld analysis of a thiazolo[3,2-a]pyrimidine derivative revealed that H⋯H (30.9%), Cl⋯H/H⋯Cl (20.7%), C⋯H/H⋯C (16.8%), and O⋯H/H⋯O (11.4%) interactions were the most significant contributors to the crystal packing. nih.gov Similarly, for 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine, the analysis showed that H⋯N/N⋯H (40.1%) and H⋯H (35.3%) contacts were dominant. nih.gov These analyses, visualized through 2D fingerprint plots, provide a detailed quantitative summary of the types of interactions that stabilize the crystal structure, insights that are directly applicable to understanding the solid-state properties of this compound and its derivatives.
Predictive Computational Models for Specific Biological Activities (e.g., Integrase Binders)acs.org
The application of advanced computational and in silico methodologies has become a cornerstone in modern drug discovery, enabling the rational design and optimization of small molecules targeting specific biological entities. In the realm of pyrazolo[1,5-a]pyrimidine research, these predictive models have been instrumental in identifying and refining potent binders for various protein targets. A noteworthy example of this approach is the discovery and development of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in certain cancers like diffuse large B-cell lymphoma (DLBCL). uchile.clsigmaaldrich.com
Initial efforts to identify BCL6 binders involved a multi-pronged strategy that combined traditional high-throughput screening with innovative in silico techniques. A virtual screen of a fragment library, alongside a fragment-based screening campaign, led to the identification of an initial pyrazolo[1,5-a]pyrimidine hit compound. uchile.clresearchgate.net This early lead, while demonstrating binding to BCL6, possessed modest affinity and lacked the desired selectivity and cellular activity.
Structure-based drug design, a powerful computational approach that relies on the three-dimensional structure of the target protein, was pivotal in the subsequent optimization of these initial hits. By analyzing the crystal structure of BCL6 in complex with the pyrazolo[1,5-a]pyrimidine core, researchers were able to employ predictive models to guide chemical modifications. uchile.cl These computational models facilitated several key optimization strategies:
Displacement of Crystallographic Water: The models identified a water molecule in the binding pocket that could be displaced by a functional group on the ligand, a strategy often employed to enhance binding affinity. uchile.clsigmaaldrich.com
Formation of New Ligand-Protein Interactions: In silico modeling allowed for the rational introduction of substituents that could form additional favorable interactions with key amino acid residues in the BCL6 binding site. uchile.cl
Macrocyclization: One of the most successful computational strategies was the design of a macrocyclic derivative. Predictive modeling suggested that constraining the conformation of the pyrazolo[1,5-a]pyrimidine scaffold into a ring structure would favor the bioactive conformation, leading to a significant improvement in binding affinity. uchile.clsigmaaldrich.com
The culmination of these computational and synthetic efforts was the development of a highly potent and selective macrocyclic pyrazolo[1,5-a]pyrimidine inhibitor of BCL6. This optimized compound exhibited a remarkable 100,000-fold increase in binding affinity compared to the initial fragment hit. uchile.clsigmaaldrich.com Furthermore, the computational models also guided the optimization of other crucial properties, such as selectivity against off-target kinases like CK2 and improved potency in cellular assays. acs.orguchile.cl
The following interactive data table summarizes the key findings from this research, illustrating the successful application of predictive computational models in the development of potent BCL6 binders based on the this compound scaffold.
| Compound ID | Description | BCL6 Binding Affinity (IC50) | CK2 Inhibition (IC50) | Key Computational Strategy |
| 1 | Initial Virtual Screening Hit | 0.012 µM | 0.012 µM | Virtual Screening |
| 25 | Unsubstituted Analogue | High | Weak | Structure-Based Optimization |
| 11 | Optimized Macrocycle | 0.0029 µM | 0.64 µM | Macrocyclization, Water Displacement |
Emerging Research Directions and Future Perspectives
Strategic Approaches to Mitigate Therapeutic Challenges
The development of pyrazolo[1,5-a]pyrimidine-based agents faces several hurdles, including the emergence of drug resistance, off-target effects leading to toxicity, and suboptimal pharmacokinetic properties. nih.gov Addressing these challenges is crucial for the clinical translation of this promising class of compounds.
Overcoming Resistance Mechanisms to Pyrazolo[1,5-a]pyrimidine-Based Agents
Drug resistance remains a significant obstacle in cancer therapy. For kinase inhibitors, a common resistance mechanism involves mutations in the target kinase. mdpi.com Research on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has shown that specific structural modifications can overcome such resistance. For instance, certain derivatives have demonstrated the ability to inhibit quizartinib-resistant FLT3 mutants, a key target in acute myeloid leukemia. nih.gov While specific studies on resistance mechanisms to 6-Chloropyrazolo[1,5-a]pyrimidine are not extensively detailed in the reviewed literature, the general strategy involves designing compounds that can accommodate or circumvent mutations in the kinase's ATP-binding pocket. This often involves exploring different substitution patterns on the pyrazolo[1,5-a]pyrimidine core to establish new interactions with the target protein. mdpi.comnih.gov
Enhancing Selectivity and Minimizing Polypharmacology
The selectivity of kinase inhibitors is paramount to reduce off-target effects and associated toxicities. nih.gov The pyrazolo[1,5-a]pyrimidine scaffold has been a template for developing selective inhibitors for various kinases, including cyclin-dependent kinases (CDKs), CHK1, and PI3Kδ. rsc.orgnih.gov Structure-activity relationship (SAR) studies have been instrumental in guiding the design of more selective compounds. rsc.orgmdpi.com
Key strategies to enhance selectivity include:
Targeting specific residues: Modifications on the pyrazolo[1,5-a]pyrimidine ring can be tailored to interact with unique amino acid residues within the target kinase's active site that are not conserved across other kinases.
Macrocyclization: This approach can constrain the conformation of the molecule, leading to a more precise fit into the intended binding site and reducing interactions with off-targets.
Introduction of specific functional groups: The addition of moieties like a morpholine (B109124) group has been shown to improve selectivity by reducing off-target effects. mdpi.com Similarly, the presence and position of halogen atoms, such as the chlorine at the 6-position, can significantly influence the binding affinity and selectivity profile. nih.gov
Rational Design Paradigms for Novel Pyrazolo[1,5-a]pyrimidine Derivatives
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for extensive chemical modifications, making it an ideal candidate for rational drug design. rsc.orgnih.gov The synthesis of this heterocyclic system often involves the cyclocondensation of 3-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govrsc.org The 6-chloro-substituted derivatives can be synthesized through various methods, including the chlorination of the corresponding 6-hydroxypyrazolo[1,5-a]pyrimidine precursors using reagents like phosphorus oxychloride (POCl₃).
The rational design of novel derivatives often employs structure-based and ligand-based approaches. SAR studies are crucial in this process, highlighting how different substituents at various positions of the pyrazolo[1,5-a]pyrimidine ring influence biological activity. rsc.orgmdpi.comresearchgate.net For example, modifications at the C3, C5, and C7 positions have been shown to enhance binding affinity to specific protein targets. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, have enabled the introduction of a wide range of functional groups, further expanding the chemical diversity and biological activity of these compounds. rsc.orgnih.gov
Identification of Novel Therapeutic Targets for Pyrazolo[1,5-a]pyrimidine Intervention
The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop inhibitors for a range of therapeutic targets, primarily protein kinases involved in cancer and inflammation. rsc.orgnih.govmdpi.com Some of the key targets include:
Cyclin-Dependent Kinases (CDKs): Several pyrazolo[1,5-a]pyrimidine-based compounds have been identified as potent CDK inhibitors, which are crucial regulators of the cell cycle. nih.govox.ac.uk
Tropomyosin Receptor Kinases (Trks): This family of kinases are targets for the treatment of various solid tumors, and pyrazolo[1,5-a]pyrimidine is a core scaffold in several approved and clinical-stage Trk inhibitors. mdpi.com
Phosphoinositide 3-Kinases (PI3Ks): Selective inhibitors of PI3Kδ, based on the pyrazolo[1,5-a]pyrimidine framework, have been developed for inflammatory and autoimmune diseases. nih.govnih.gov
Fms-like Tyrosine Kinase 3 (FLT3): Potent and selective inhibitors of FLT3-ITD, a driver of acute myeloid leukemia, have been discovered from a pyrazolo[1,5-a]pyrimidine library. nih.gov
Transient Receptor Potential Canonical 6 (TRPC6): Pyrazolo[1,5-a]pyrimidine derivatives have been identified as antagonists of TRPC6 channels, showing potential for the treatment of gastric cancer. nih.gov
The versatility of the scaffold suggests that it could be adapted to target other enzymes and receptors, and ongoing research continues to explore new therapeutic applications for this class of compounds.
Non-Pharmacological Applications and Material Science Prospects (e.g., Chemosensors, Optoelectronic Devices)
Beyond their therapeutic potential, pyrazolo[1,5-a]pyrimidine derivatives have garnered attention in the field of materials science due to their unique photophysical properties. nih.govresearchgate.net Their fused, rigid, and planar structure, combined with the potential for extensive functionalization, makes them attractive candidates for various applications.
Chemosensors: The pyrazolo[1,5-a]pyrimidine core can be integrated into larger molecular systems to create chemosensors for the detection of ions and small molecules. For example, pyrazolo[1,5-a]pyrimidine-hemicyanine systems have been developed as colorimetric and fluorometric sensors for cyanide in aqueous solutions. researchgate.net
Fluorophores and Optoelectronic Devices: The tunable photophysical properties of pyrazolo[1,5-a]pyrimidines make them promising as fluorophores. rsc.orgrsc.org By introducing electron-donating or electron-withdrawing groups at different positions, their absorption and emission characteristics can be modulated. rsc.org This tunability is highly desirable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net The solid-state emission properties of some derivatives further enhance their potential in this area. rsc.org
While specific applications of this compound in this domain are not yet widely reported, the ease of functionalizing the chloro-substituent via cross-coupling reactions provides a facile route to a diverse range of materials with tailored optical and electronic properties. rsc.org
Q & A
Q. What are the common synthetic routes for 6-chloropyrazolo[1,5-a]pyrimidine derivatives, and how do reaction conditions influence regioselectivity?
- Methodological Answer : Synthesis typically involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, a regioselective three-step one-pot synthesis uses β-enaminoketones and aminopyrazoles under catalytic conditions (e.g., KHSO₄) to achieve high yields . Ultrasonic irradiation in aqueous ethanol has been employed as a green method, reducing reaction time and environmental impact . Key factors include solvent polarity, temperature (80–100°C), and catalyst choice (e.g., PdCl₂ for cross-coupling reactions) .
Q. How can synthesized this compound derivatives be characterized to confirm structural integrity?
- Methodological Answer : Use a combination of analytical techniques:
- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., pyrazole C-H protons at δ 6.5–8.5 ppm) .
- X-ray crystallography : Resolve crystal packing and planarity of the fused pyrazole-pyrimidine system (e.g., Cl···Cl interactions at 3.475 Å in derivatives) .
- Mass spectrometry (MS) : Confirm molecular weight and fragmentation patterns .
- FT-IR : Identify functional groups like C=O (1650–1750 cm⁻¹) and C≡N (2200 cm⁻¹) .
Q. What substitution reactions are feasible at the 6-chloro position, and how do they alter reactivity?
- Methodological Answer : The 6-chloro group undergoes nucleophilic substitution with amines, alkoxides, or thiols. For example:
- Amination : React with morpholine derivatives under Pd catalysis to form 6-morpholinyl analogs, enhancing solubility and bioactivity .
- Cyanation : Replace Cl with CN using CuCN in DMF, enabling further functionalization (e.g., click chemistry) .
Steric hindrance from adjacent substituents (e.g., methyl groups at C5/C7) slows substitution kinetics .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for anticancer activity?
- Methodological Answer :
- Core modifications : Introduce electron-withdrawing groups (e.g., CF₃ at C7) to enhance binding to kinase ATP pockets (e.g., EGFR inhibition) .
- Hybrid systems : Conjugate with chalcones or anthranilamide moieties to induce apoptosis via p53 activation and Bcl-2 downregulation in cervical cancer models .
- Pharmacokinetic tuning : Add polar groups (e.g., carboxylates) to improve blood-brain barrier penetration for neurological targets .
Q. What experimental models are suitable for evaluating the in vivo efficacy of this compound-based therapeutics?
- Methodological Answer :
- Biodistribution studies : Radiolabel derivatives (e.g., ¹⁸F) and track uptake in tumor-bearing mice using PET imaging .
- Xenograft models : Test antiproliferative effects in HEPG2 (liver carcinoma) or A549 (lung cancer) cell lines, monitoring tumor volume and survival rates .
- Toxicity profiling : Assess hepatotoxicity in HEK cell lines and compare apoptotic markers (e.g., caspase-3) between cancerous and normal cells .
Q. How can computational methods predict the binding affinity of this compound derivatives to target proteins?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate interactions with ATP-binding sites (e.g., EGFR or CDK2). Key residues (e.g., Lys721 in EGFR) form hydrogen bonds with pyrimidine N atoms .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
- QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data to guide synthetic prioritization .
Data Contradictions and Resolution
- Synthetic yields : Conventional heating (70–80% yields) vs. ultrasonic methods (85–90% yields) . Resolution: Ultrasonic cavitation enhances reagent mixing, reducing side reactions.
- Biological activity : Some derivatives show G1 arrest in SiHa cells but G2/M arrest in HeLa cells . Resolution: Cell-specific p53 status (SiHa: HPV+, HeLa: HPV−) alters downstream signaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
